molecular formula C21H25N5O B6461323 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine CAS No. 2549018-51-9

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine

Cat. No.: B6461323
CAS No.: 2549018-51-9
M. Wt: 363.5 g/mol
InChI Key: BOMHXCBCMBQALQ-UHFFFAOYSA-N
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Description

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine is a complex organic compound that features a unique structure combining an imidazo[1,2-b]pyridazine core with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.

    Coupling with piperazine: The final step involves the coupling of the imidazo[1,2-b]pyridazine derivative with 4-phenylpiperazine, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(oxolane-2-carbonyl)piperazine
  • 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Comparison: Compared to similar compounds, 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine is unique due to its specific structural features, such as the phenyl group on the piperazine ring. This structural uniqueness can influence its chemical reactivity, biological activity, and potential therapeutic applications, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-21(2,3)18-15-26-19(22-18)10-9-17(23-26)20(27)25-13-11-24(12-14-25)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMHXCBCMBQALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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